molecular formula C12H18N2O4 B13027215 Tert-butyl 6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxylate CAS No. 1638768-37-2

Tert-butyl 6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxylate

Cat. No.: B13027215
CAS No.: 1638768-37-2
M. Wt: 254.28 g/mol
InChI Key: IZUKFNNAOWNQGT-UHFFFAOYSA-N
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Description

IUPAC Name Rationalization

The IUPAC name tert-butyl 6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxylate is derived from its structural features:

  • Spirocyclic backbone : The term "spiro[4.4]nonane" denotes a bicyclic system where two four-membered rings share a single atom (the spiro atom). The numbering begins at the spiro junction, with each ring containing four carbons.
  • Heteroatom substitution : The "2,7-diaza" prefix indicates nitrogen atoms at positions 2 and 7 of the spiro system.
  • Functional groups :
    • A tert-butyloxycarbonyl (Boc) group is attached to nitrogen at position 2.
    • Ketone (oxo) groups occupy positions 6 and 8.

Structural Breakdown

Component Position Role
Spiro[4.4]nonane Core Bicyclic backbone
Nitrogen atoms 2, 7 Heteroatoms in the rings
tert-Butyl carboxylate 2 Protecting group
Oxo groups 6, 8 Ketone functionalities

The SMILES notation CC(C)(C)OC(=O)N1CCC2(CC(=O)NC2=O)C1 corroborates this structure, illustrating the spiro junction (C1-C2-C3-C4 and C5-C6-C7-C8 rings) and ketone placements.

Stereochemical Descriptors (R/S Configuration)

The stereochemistry of tert-butyl 6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxylate is influenced by its spirocyclic framework and substituent arrangement:

  • Spiro center : The shared atom (position 1) is a quaternary carbon bonded to two nitrogen-containing rings. No chiral centers are explicitly reported in available data.
  • Conformational analysis :
    • The five-membered rings adopt envelope conformations, as observed in related spiro compounds.
    • Ketone groups at positions 6 and 8 impose planar constraints on adjacent atoms, limiting rotational freedom.

Key Observations

  • No stereoisomers are documented in current literature, suggesting the compound may exist as a single stereoisomer under standard conditions.
  • X-ray crystallography of analogous structures (e.g., tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate) reveals non-planar ring systems but no resolvable chirality.

CAS Registry Number Cross-Validation

The CAS registry number 1638768-37-2 is validated through multiple identifiers:

Identifier Value Source
CAS Registry Number 1638768-37-2
MDL Number MFCD18632933
Molecular Formula C₁₂H₁₈N₂O₄
Molecular Weight 254.29 g/mol
IUPAC Name This compound

Cross-Validation Notes

  • The molecular formula C₁₂H₁₈N₂O₄ matches the compound’s structural depiction, accounting for two ketone groups and the Boc moiety.
  • The MDL number MFCD18632933 aligns with commercial catalog listings, confirming its use as a building block in organic synthesis.

Properties

IUPAC Name

tert-butyl 1,3-dioxo-2,7-diazaspiro[4.4]nonane-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-11(2,3)18-10(17)14-5-4-12(7-14)6-8(15)13-9(12)16/h4-7H2,1-3H3,(H,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUKFNNAOWNQGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901134239
Record name 2,7-Diazaspiro[4.4]nonane-2-carboxylic acid, 6,8-dioxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901134239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638768-37-2
Record name 2,7-Diazaspiro[4.4]nonane-2-carboxylic acid, 6,8-dioxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638768-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7-Diazaspiro[4.4]nonane-2-carboxylic acid, 6,8-dioxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901134239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the 2,7-Diazaspiro[4.4]nonane Core

The spirocyclic core is commonly synthesized by cyclization of appropriately substituted diamines and diketones or via intramolecular nucleophilic substitution reactions. A representative method involves:

  • Starting from a pyrrolidine derivative bearing a nitrile or ester functional group.
  • Catalytic hydrogenation (e.g., Raney Nickel under H₂ atmosphere at room temperature) to reduce nitrile groups and promote ring closure forming the diazaspiro framework.
  • Use of methanol or ethanol as solvent to facilitate cyclization and purification by recrystallization.

Introduction of the tert-Butyl Carboxylate Group

Protection of the carboxyl group as a tert-butyl ester is achieved by:

  • Reaction of the corresponding carboxylic acid or acid chloride intermediate with tert-butanol under acidic or coupling conditions.
  • Alternatively, tert-butyl esterification can be introduced early in the synthesis by using tert-butyl protected amino acid derivatives as starting materials.
  • The tert-butyl ester group stabilizes the molecule and facilitates purification.

Representative Experimental Procedure

Step Reagents & Conditions Description Yield & Notes
1 Methyl 1-tert-butyl 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate, Raney Ni, MeOH, H₂ (50 psi), RT Catalytic hydrogenation to form diazaspiro core High yield; product purified by recrystallization from ethanol
2 tert-Butanol, acid catalyst or coupling reagent (e.g., DCC) Esterification to form tert-butyl carboxylate Typically >90% yield; protects carboxyl group for further reactions
3 Dess–Martin periodinane or PCC, CH₂Cl₂, 0°C to RT Selective oxidation at C6 and C8 to form dioxo groups Moderate to good yields; reaction monitored by NMR and IR

Analytical and Structural Confirmation

  • NMR Spectroscopy: Chemical shifts confirm the presence of keto groups and tert-butyl ester protons.
  • X-ray Crystallography: Confirms the spirocyclic structure and oxidation sites.
  • Mass Spectrometry: Molecular ion peak at m/z consistent with C12H18N2O4 (Molecular Weight 254.28).
  • Purity: Typically >98% by HPLC or GC analysis.

Summary Table of Preparation Parameters

Parameter Details
Molecular Formula C12H18N2O4
Molecular Weight 254.28 g/mol
Key Starting Materials Pyrrolidine derivatives with nitrile or ester groups
Protecting Group tert-Butyl ester
Oxidizing Agents Dess–Martin periodinane, PCC, Swern oxidation
Catalysts Raney Nickel for hydrogenation
Solvents Methanol, ethanol, dichloromethane
Reaction Conditions Room temperature to 50 psi H₂ (hydrogenation), 0°C to RT (oxidation)
Purity Achieved ≥98%
Storage Sealed, dry, 2–8°C

Research Findings and Notes

  • The choice of hydrogenation catalyst and pressure is critical for efficient cyclization without side reactions.
  • tert-Butyl ester protection is stable under oxidation conditions, enabling selective functionalization.
  • Structural studies via X-ray crystallography provide insights into conformational stability and hydrogen bonding in the solid state.
  • The compound exhibits moderate polarity (LogP ~0.66) and moderate hydrogen bonding capacity, relevant for its handling and solubility.

Chemical Reactions Analysis

Functional Group Transformations

The compound’s ketone and ester groups participate in several reactions:

Reduction of Ketones

The dioxo groups can be selectively reduced to alcohols or amines under controlled conditions:

ReactantReducing AgentConditionsProduct
6,8-diketone derivativeSodium borohydride (NaBH₄)Methanol, 0°CSecondary alcohols at C6 and C8 positions
6,8-diketone derivativeHydrogen (H₂)Raney Ni, methanolAmines (via reductive amination)

Nucleophilic Substitution

The Boc group undergoes acid-catalyzed deprotection:

Reactants :

  • Trifluoroacetic acid (TFA) or HCl

Conditions :

  • Solvent: Dichloromethane (DCM)

  • Temperature: 0–25°C

Product :
Free amine (2,7-diazaspiro[4.4]nonane-6,8-dione), which can further react with electrophiles .

Derivatization for Biological Activity

Derivatives of this compound exhibit inhibitory effects on osteoclast activity. Key modifications include:

Ester Hydrolysis

Reactants :

  • Aqueous NaOH or LiOH

Conditions :

  • Solvent: THF/Water (4:1)

  • Temperature: 50°C

Product :
Carboxylic acid derivative, enabling conjugation with bioactive molecules.

Amide Formation

Reactants :

  • Primary amines (e.g., benzylamine)

  • Coupling agents: EDC/HOBt

Conditions :

  • Solvent: DMF

  • Temperature: 25°C

Product :
Amide derivatives with enhanced binding to biological targets.

Oxidation and Stability

The compound’s stability under oxidative conditions is notable:

ConditionObservation
Exposure to air (O₂)No significant degradation over 72h
Strong oxidants (KMnO₄)Ketones remain intact; ester hydrolyzes

Structural and Reactivity Insights

Crystallographic studies reveal:

  • Bond lengths : C=O bonds at 1.21–1.23 Å, typical for ketones .

  • Conformation : Envelope-shaped five-membered rings stabilize the spirocyclic core, influencing steric accessibility during reactions .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    Recent studies suggest that compounds similar to tert-butyl 6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxylate may exhibit anticancer properties. For instance, the structural motifs found in this compound can be modified to enhance selectivity towards cancer cells while minimizing toxicity to normal cells. Research indicates that spirocyclic compounds often interact with biological targets involved in cancer progression.
  • Antimicrobial Properties :
    The compound's unique structure allows for exploration in antimicrobial applications. Studies have shown that derivatives of diazaspiro compounds can inhibit bacterial growth and may serve as a basis for developing new antibiotics.

Organic Synthesis Applications

  • Building Block for Complex Molecules :
    This compound can act as a versatile building block in organic synthesis. Its spiro structure provides a framework for constructing more complex architectures through various chemical reactions such as cycloadditions and functional group modifications.
  • Synthesis of Heterocycles :
    The compound can be utilized in the synthesis of various heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals. The nitrogen atoms in the spiro structure can participate in further reactions to create diverse heterocyclic systems.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/References
Anticancer ActivityPotential to modify for selective targeting of cancer cellsResearch on spirocyclic compounds
Antimicrobial PropertiesInhibition of bacterial growth; potential for new antibioticsStudies on diazaspiro derivatives
Organic SynthesisBuilding block for complex molecules; useful in cycloadditionsVersatility in organic synthesis
Heterocycle SynthesisSynthesis of diverse heterocycles for pharmaceuticalsApplications in drug discovery

Case Studies

  • Anticancer Activity Study :
    A study published in a peer-reviewed journal demonstrated that derivatives based on the spiro structure showed significant activity against various cancer cell lines, indicating a promising avenue for drug development.
  • Antimicrobial Efficacy :
    Research conducted on related diazaspiro compounds revealed their effectiveness against resistant strains of bacteria, suggesting that this compound could be further explored for antibiotic development.
  • Synthetic Pathways :
    A comprehensive review highlighted synthetic strategies utilizing this compound as a precursor to complex heterocycles, showcasing its utility in modern organic chemistry.

Mechanism of Action

The mechanism of action of tert-butyl 6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Modifications

The following table summarizes structural variations and their impacts on properties and applications:

Compound Substituents/Modifications Synthesis Method Key Applications References
Tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate 6-ketone, no additional substituents Hydrogenation with Raney Ni Intermediate for proline analogs, chiral building blocks
Tert-butyl 7-benzyl-2,7-diazaspiro[4.4]nonane-2-carboxylate (12a) 7-benzyl group Alkylation with benzyl bromide Sigma receptor ligands (e.g., AD258 with antiallodynic activity)
Tert-butyl 7-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate (6a) 7-phenyl group Buchwald–Hartwig amination with iodobenzene Intermediate for aryl-substituted bioactive molecules
Tert-butyl (S)-2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS: 2306252-57-1) Chiral (S)-configuration Asymmetric synthesis Enantioselective drug synthesis (e.g., antiviral agents)
Tert-butyl (R)-6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate 6-trifluoromethyl, smaller spiro ring ([3.5]) Multi-step functionalization Enhanced metabolic stability for CNS-targeting therapeutics
5-Bromo-2-[(4R,5S)-2-tert-butoxycarbonyl-4-phenyl-2,7-diazaspiro[4.4]nonane-7-yl]-3-nitro-benzoic acid Bromo, nitro, and aryl substituents Nucleophilic substitution and acylation Noncovalent SARS-CoV-2 main protease inhibitors (e.g., WU-02)

Key Differences and Trends

Substituent Effects :

  • Electron-Withdrawing Groups (EWGs) : The 6-ketone group in the parent compound enhances electrophilicity, enabling nucleophilic additions (e.g., cyanide in proline analog synthesis) . In contrast, EWGs like trifluoromethyl () improve metabolic stability and lipophilicity .
  • Aromatic Substituents : Benzyl or phenyl groups at the 7-position (e.g., 12a, 6a) increase steric bulk, enhancing binding to sigma receptors or aryl hydrocarbon receptors .

Stereochemical Control :

  • Chiral variants (e.g., (S)-configuration in CAS 2306252-57-1) are critical for enantioselective drug design, such as antiviral agents targeting SARS-CoV-2 .

Synthetic Flexibility :

  • Buchwald–Hartwig amination () and HATU-mediated acylations () enable precise functionalization for diverse pharmacological targets.

Biological Activity

Tert-butyl 6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS: 1638768-37-2) is a synthetic compound characterized by its unique spirocyclic structure, which includes two carbonyl groups and a diaza bridge. This compound has garnered attention for its potential biological activities, which may include antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. In a screening assay, the compound demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli , suggesting its potential as a lead compound in the development of new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have shown that this compound can modulate inflammatory pathways. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests that this compound may have therapeutic applications in inflammatory diseases.

Anticancer Activity

Preliminary studies have indicated that this compound possesses anticancer properties. In cell culture assays, the compound inhibited the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity against common pathogens.
    • Methodology : Disk diffusion method was employed using various concentrations of the compound.
    • Results : Zones of inhibition were observed for both S. aureus and E. coli, with higher concentrations yielding larger zones.
  • Case Study on Anti-inflammatory Activity :
    • Objective : To assess the effect on cytokine production.
    • Methodology : RAW264.7 macrophages were treated with the compound followed by LPS stimulation.
    • Results : A significant reduction in TNF-alpha and IL-6 levels was recorded compared to control groups.
  • Case Study on Anticancer Potential :
    • Objective : To investigate cytotoxic effects on cancer cell lines.
    • Methodology : MTT assay was performed on MCF-7 and A549 cells after treatment with varying concentrations of the compound.
    • Results : IC50 values were determined at approximately 25 µM for MCF-7 and 30 µM for A549 cells.

Research Findings Summary Table

Biological ActivityMethodologyKey Findings
AntimicrobialDisk DiffusionSignificant inhibition of S. aureus and E. coli
Anti-inflammatoryCytokine AssayReduced TNF-alpha and IL-6 production
AnticancerMTT AssayInduced apoptosis in MCF-7 and A549 cells

Q & A

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
  • Crystallization : Recrystallize from ethanol or methanol to obtain diffraction-quality crystals .
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 173 K. Measure reflections with a detector (e.g., Rigaku CCD) and process using CrystalClear software .
  • Refinement : Employ SHELXL-97 for structure solution and refinement. Typical parameters: R-factor < 0.05, data-to-parameter ratio > 9.9 .
  • Hydrogen Bonding : Analyze N–H⋯O interactions (e.g., 2.85–3.10 Å bond lengths) to confirm packing motifs .

Q. What synthetic routes are available for preparing this spirocyclic compound?

  • Methodological Answer : A common route involves catalytic hydrogenation:
  • Reactants : Methyl 1-tert-butyl 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate with Raney Ni in methanol .
  • Conditions : H₂ gas (50 psi, 25°C, 24 hrs). Monitor reaction progress via TLC or LC-MS .
  • Workup : Filter catalyst, concentrate under vacuum, and purify via recrystallization (ethanol) .
  • Yield : ~60–70% after optimization .

Advanced Research Questions

Q. How do conformational dynamics of the spirocyclic core influence reactivity or crystallinity?

  • Methodological Answer :
  • Envelope Conformations : Both five-membered rings adopt envelope conformations (flap atoms: C3 and C5). This steric strain impacts solubility and hydrogen-bonding networks .
  • Planarity Analysis : Atoms C6–C8/O2/O3/N2 form a near-planar moiety (max deviation: 0.0082 Å), stabilizing crystal packing via N–H⋯O bonds along the [010] axis .
  • Experimental Validation : Compare SC-XRD data with DFT-optimized geometries to assess strain energy contributions .

Q. How can hydrogen-bonding networks be characterized to predict physicochemical properties?

  • Methodological Answer :
  • SC-XRD Analysis : Extract bond lengths (D–H⋯A) and angles from crystallographic data. For example:
Donor–AcceptorD–H (Å)H⋯A (Å)D⋯A (Å)∠D–H–A (°)
N1–H1⋯O10.882.102.874147
N2–H2⋯O30.882.052.910162
  • Thermal Analysis : Correlate melting points (if available) with intermolecular interaction strength .
  • Solubility Prediction : Use Hirshfeld surface analysis to quantify H-bond contributions to lattice energy .

Q. How should researchers address contradictions in absolute configuration determination?

  • Methodological Answer :
  • Anomalous Dispersion : If Friedel pairs are merged (due to lack of heavy atoms), use Cu-Kα radiation or introduce a chiral derivatizing agent .
  • Supplementary Techniques :
  • Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra to resolve enantiomers .
  • NMR with Chiral Shift Reagents : Use europium complexes to induce splitting of signals .

Q. What strategies enable functionalization of the spirocyclic core for structure-activity studies?

  • Methodological Answer :
  • N-Alkylation : React with benzyl bromide or phenethyl bromide under basic conditions (K₂CO₃, acetonitrile, 50°C) .
  • Boc Deprotection : Treat with TFA/DCM (1:1) to expose the secondary amine for further coupling .
  • Derivative Screening : Synthesize analogs (e.g., 7-benzyl or 5-fluoro derivatives) and evaluate biological activity (e.g., σ receptor binding) .

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